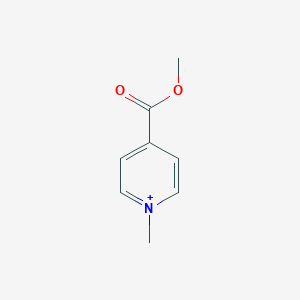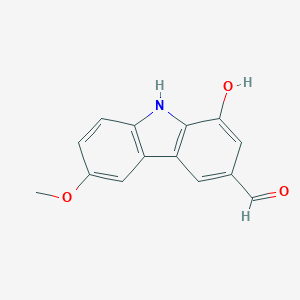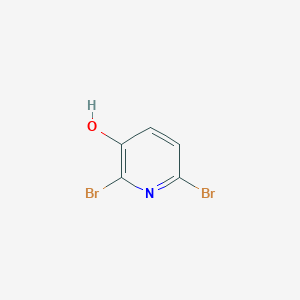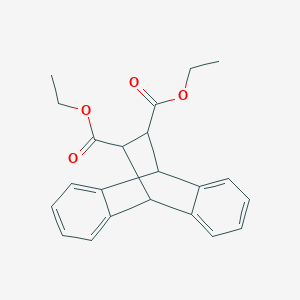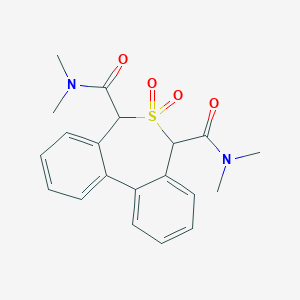
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide, also known as TMTD, is a chemical compound that has gained significant attention in scientific research. TMTD is a heterocyclic compound that contains a sulfur atom and is a derivative of dibenzothiepin. This compound has been studied for its various properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is not fully understood. However, studies have shown that N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide can interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These interactions can lead to the activation of various signaling pathways in the brain, which can ultimately result in the observed physiological effects of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide.
Biochemical and Physiological Effects:
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to induce hyperactivity, increase locomotor activity, and cause neurodegeneration in certain areas of the brain. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has also been shown to affect dopamine levels in the brain, which can have a significant impact on behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in scientific research is its ability to induce a state of hyperactivity and neurodegeneration in certain areas of the brain. This makes N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. However, one of the limitations of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is its potential toxicity. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have toxic effects on the nervous system, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. One area of interest is the potential use of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in the treatment of neurological disorders. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system, and further research could lead to the development of new treatments for disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. These compounds could have similar or improved properties compared to N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide and could be used in a variety of scientific applications.
Conclusion:
In conclusion, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. Its ability to induce hyperactivity and neurodegeneration in certain areas of the brain makes it a valuable tool for scientific research. However, caution should be taken when handling this compound due to its potential toxicity. Further research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide could lead to the development of new treatments for neurological disorders and the development of new compounds with similar or improved properties.
Méthodes De Synthèse
The synthesis of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide involves the reaction of 5,7-dihydrodibenzo[c,e]thiepin-6,8-dione with dimethylamine in the presence of a reducing agent such as sodium borohydride. This process results in the formation of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been studied for its potential application in various scientific fields. One of the most significant applications of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is in the study of the nervous system. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system by inducing a state of hyperactivity and causing neurodegeneration in certain areas of the brain. These effects make N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders.
Propriétés
Numéro CAS |
110129-25-4 |
|---|---|
Formule moléculaire |
C20H22N2O4S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
5-N,5-N,7-N,7-N-tetramethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5,7-dicarboxamide |
InChI |
InChI=1S/C20H22N2O4S/c1-21(2)19(23)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(27(17,25)26)20(24)22(3)4/h5-12,17-18H,1-4H3 |
Clé InChI |
OPGHXVLDKOMVRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
SMILES canonique |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



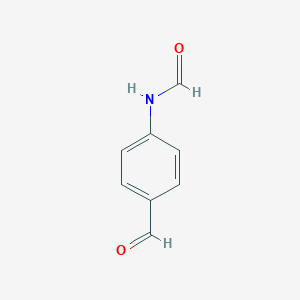

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
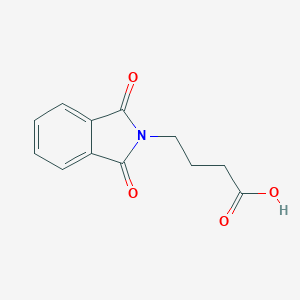
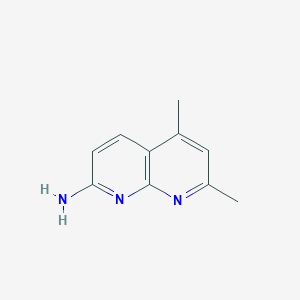
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
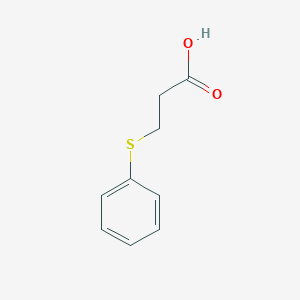
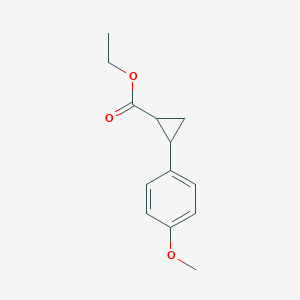
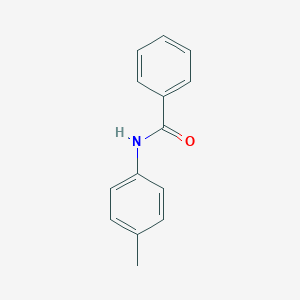
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
